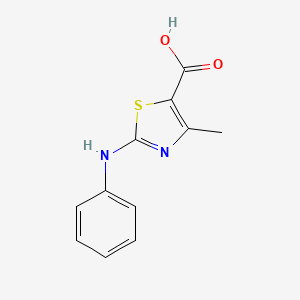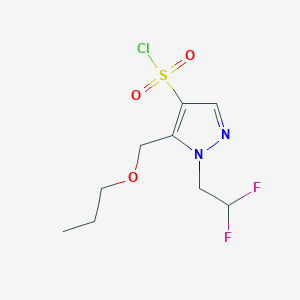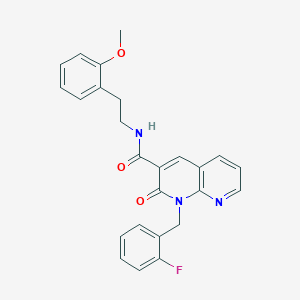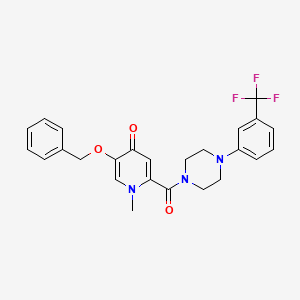
4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid
Descripción general
Descripción
4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is a compound that contains a thiazole ring. The thiazole ring is a five-membered heterocycle that carries nitrogen and sulfur atoms, making it a versatile entity in chemical reactions . Thiazole derivatives have been synthesized using 4-methyl-2-phenylthiazole-5-carbohydrazide as a synthon .
Synthesis Analysis
The synthesis of thiazole derivatives often involves reactions with various aromatic aldehydes . For instance, compounds 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone and 1-(4-methyl-2-(ethylamino)thiazol-5-yl)ethanone have been reported to react with various aromatic aldehydes in the early phase of reactions .Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Chemical Reactions Analysis
Thiazole-bearing compounds, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiophene derivatives, such as 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid, have been found to exhibit antimicrobial activity . For instance, derivatives 7b and 8 showed activity comparable to the standard drugs ampicillin and gentamicin for all tested bacteria species . Additionally, compound 3 displayed potent activity against Aspergillus fumigates .
Antifungal Activity
Some thiophene derivatives have shown good activity against Syncephalastrum racemosum . This suggests that 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid could potentially be used in the development of antifungal medications.
Diabetes Mellitus Treatment
Thiophene derivatives are known to have applications in the treatment of diabetes mellitus . Therefore, 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid could potentially be used in the development of new diabetes medications.
Antihypertensive Medication
Thiophene derivatives have been used in the development of antihypertensive medications . This suggests that 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid could have potential applications in this area.
Analgesic and Anti-inflammatory Medication
Thiophene derivatives have been used in the development of analgesic and anti-inflammatory medications . This suggests that 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid could have potential applications in this area.
Cholesterol Inhibitors
Thiophene derivatives have been used in the development of cholesterol inhibitors . This suggests that 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid could have potential applications in this area.
Antiviral Agents
Thiophene derivatives have been used in the development of antiviral agents . This suggests that 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid could have potential applications in this area.
Antitumor Agents
Thiophene derivatives have been used in the development of antitumor agents . This suggests that 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid could have potential applications in this area.
Direcciones Futuras
Medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that future research may continue to explore the potential of 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid and similar compounds in drug development.
Mecanismo De Acción
Target of Action
The primary target of 4-Methyl-2-(phenylamino)-1,3-thiazole-5-carboxylic acid is the enzyme 3-oxoacyl-[acyl-carrier-protein] synthase 1 . This enzyme is found in Escherichia coli (strain K12) and plays a crucial role in the fatty acid synthesis pathway .
Mode of Action
The compound interacts with its target by catalyzing the condensation reaction of fatty acid synthesis . It adds two carbons from malonyl-ACP to an acyl acceptor . This interaction results in the elongation of the fatty acid chain, specifically from C-10 to unsaturated C-16 and C-18 fatty acids .
Biochemical Pathways
The affected biochemical pathway is the fatty acid synthesis pathway . The compound’s interaction with the 3-oxoacyl-[acyl-carrier-protein] synthase 1 enzyme leads to the elongation of the fatty acid chain
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion is currently unavailable . Therefore, the impact of these properties on the compound’s bioavailability cannot be determined at this time.
Result of Action
The interaction with the 3-oxoacyl-[acyl-carrier-protein] synthase 1 enzyme suggests that it may influence the fatty acid synthesis pathway
Propiedades
IUPAC Name |
2-anilino-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-7-9(10(14)15)16-11(12-7)13-8-5-3-2-4-6-8/h2-6H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBUJXLOYNNILV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-acetyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2367060.png)


![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2367064.png)
![2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367065.png)


![1-[(4-chlorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2367074.png)
![Tert-butyl 3-[[(6-chloropyrazin-2-yl)-methylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B2367075.png)

![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2367077.png)


